molecular formula C7H12ClNO B1417022 2-chloro-N-(cyclobutylmethyl)acetamide CAS No. 1095592-81-6

2-chloro-N-(cyclobutylmethyl)acetamide

Cat. No. B1417022
CAS RN: 1095592-81-6
M. Wt: 161.63 g/mol
InChI Key: IFFTTXLMPIOZEP-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclobutylmethyl)acetamide, also known as CCMA, is an organic compound with the molecular formula C9H16ClNO. It is a white crystalline solid with a strong odor and is soluble in water. The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular weight of this compound is 161.63 . The InChI code for this compound is 1S/C7H12ClNO/c8-4-7(10)9-5-6-2-1-3-6/h6H,1-5H2,(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid. It has a strong odor and is soluble in water. The compound is stored at room temperature .

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

  • Herbicide Metabolism in Liver Microsomes: Compounds structurally related to 2-chloro-N-(cyclobutylmethyl)acetamide, such as acetochlor and alachlor, undergo metabolism in liver microsomes. Studies have shown that these compounds are metabolized to various intermediates, which are then further metabolized to potentially carcinogenic products (Coleman et al., 2000).
  • Soil and Water Reception of Herbicides: Related chloroacetamide herbicides like acetochlor and alachlor have been studied for their reception and activity in soil and water systems. These studies provide insight into the environmental impact and distribution of such herbicides in agricultural settings (Banks & Robinson, 1986).

Chemical Synthesis and Pharmacology

  • Synthesis of Related Compounds: Research on 2-chloro-N-(cycloalk-1-enyl)acetamides, closely related to this compound, explores radical cyclizations for synthesizing lactams, which are key structures in various pharmacologically active compounds (Sato et al., 1992).
  • Development of Antiasthmatic Agents: Research into 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a molecule structurally similar to this compound, demonstrates its potential as an antibacterial agent against Klebsiella pneumoniae, showcasing the pharmacological applications of such compounds (Cordeiro et al., 2020).

Environmental Fate and Toxicity

  • Transport in Hydrologic Systems: Studies on acetochlor, a compound in the same class as this compound, assess its occurrence and transport in streams, providing valuable data on the environmental fate of similar compounds (Clark & Goolsby, 1999).
  • Biodegradation Pathways: Research into acetochlor biodegradation reveals the role of cytochrome P450 systems in the N-deethoxymethylation process. This gives insights into the potential biodegradation pathways of related chloroacetamides (Wang et al., 2015).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-N-(cyclobutylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-4-7(10)9-5-6-2-1-3-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFTTXLMPIOZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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